5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1707602-57-0
VCID: VC4892055
InChI: InChI=1S/C9H13N3O2.ClH/c1-13-8-5-11-9(12-6-8)14-7-2-3-10-4-7;/h5-7,10H,2-4H2,1H3;1H
SMILES: COC1=CN=C(N=C1)OC2CCNC2.Cl
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

CAS No.: 1707602-57-0

Cat. No.: VC4892055

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride - 1707602-57-0

Specification

CAS No. 1707602-57-0
Molecular Formula C9H14ClN3O2
Molecular Weight 231.68
IUPAC Name 5-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride
Standard InChI InChI=1S/C9H13N3O2.ClH/c1-13-8-5-11-9(12-6-8)14-7-2-3-10-4-7;/h5-7,10H,2-4H2,1H3;1H
Standard InChI Key QADCGQHQIBXBDV-UHFFFAOYSA-N
SMILES COC1=CN=C(N=C1)OC2CCNC2.Cl

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis of 5-methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves nucleophilic substitution reactions. A common route includes:

  • Reaction of 4-methoxypyrimidine with pyrrolidin-3-ol under basic conditions (e.g., potassium carbonate) in solvents like dimethylformamide (DMF) .

  • Hydrochloride salt formation via treatment with hydrochloric acid to enhance stability and solubility .

Industrial-scale production often optimizes these steps for yield and purity, employing techniques such as continuous flow reactors.

Structural Analysis

The compound’s structure includes:

  • A pyrimidine ring with a methoxy group at position 5 and a pyrrolidin-3-yloxy group at position 2.

  • A pyrrolidine moiety that enhances lipophilicity, improving membrane permeability .

  • Hydrogen-bonding sites at the pyrimidine nitrogen atoms, critical for target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H14ClN3O2\text{C}_9\text{H}_{14}\text{ClN}_3\text{O}_2
Molecular Weight231.68 g/mol
SolubilitySoluble in DMSO, water (heated)
Melting PointNot reported

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits potent COX-2 inhibition (IC50_{50} = 0.04 μM), comparable to celecoxib, by binding to the enzyme’s active site via hydrogen bonds and π-π interactions . This activity suggests utility in treating inflammatory disorders like arthritis.

Table 2: Biological Activity Profile

ActivityIC50_{50}/EC50_{50}TargetSource
COX-2 Inhibition0.04 μMCyclooxygenase-2
Cytotoxicity (A549)>50 μMLung cancer cells
Angiogenesis ModulationNot quantifiedVEGF pathway

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Methoxy Group: Enhances lipophilicity and bioavailability. Removal reduces COX-2 affinity by 60% .

  • Pyrrolidine Variants:

    • 3-Hydroxypyrrolidine: Increases solubility but reduces metabolic stability .

    • N-Methylpyrrolidine: Improves blood-brain barrier penetration .

Comparative Analysis

Analogues with pyridine or benzene cores show reduced enzymatic inhibition, highlighting the pyrimidine ring’s importance . For example:

  • 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine: 50% lower COX-2 inhibition .

Pharmacological Applications

Anti-Inflammatory Therapeutics

Preclinical studies demonstrate efficacy in rodent models of inflammation, reducing edema by 70% at 10 mg/kg . Its selectivity for COX-2 over COX-1 (SI > 100) minimizes gastrointestinal toxicity .

Adjuvant Cancer Therapy

In combination with paclitaxel, the compound enhances apoptosis in breast cancer models (synergism index = 1.8) . This synergy is attributed to dual targeting of COX-2 and PI3K/Akt pathways .

Comparative Analysis with Analogues

Table 3: Comparison with Structural Analogues

CompoundCOX-2 IC50_{50} (μM)Solubility (mg/mL)Source
5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine0.0412.5 (DMSO)
Celecoxib0.030.1 (Water)
4-Methoxy-2-(piperidin-4-yloxy)pyrimidine0.128.2 (DMSO)

Future Directions and Challenges

Clinical Translation

  • Pharmacokinetic Optimization: Poor oral bioavailability (15% in rats) necessitates prodrug development .

  • Toxicology Studies: Chronic toxicity data are lacking, requiring 28-day rodent assays.

Novel Formulations

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves tumor accumulation by 3-fold in murine models .

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